Euphol vs. Temozolomide in Glioblastoma: Quantified Superiority in Cytotoxic Potency and Selectivity
In a head-to-head comparison against the standard-of-care glioblastoma agent temozolomide (TMZ), euphol demonstrated a median 30-fold higher cytotoxic potency across a panel of glioma cell lines, with the potency advantage ranging from 5- to 167-fold depending on the specific cell line tested [1]. Additionally, euphol exhibited a higher selective cytotoxicity index (0.64–3.36) compared to TMZ (0.11–1.13), indicating preferential toxicity toward cancer cells over normal astrocytes [1]. Euphol also synergistically enhanced TMZ cytotoxicity when used in combination [2].
| Evidence Dimension | Cytotoxic potency (IC50) and selective cytotoxicity index |
|---|---|
| Target Compound Data | IC50 range: 5.98–34.41 μM; Selective cytotoxicity index: 0.64–3.36 |
| Comparator Or Baseline | Temozolomide (TMZ): IC50 range: 97 to >1000 μM; Selective cytotoxicity index: 0.11–1.13 |
| Quantified Difference | Median 30-fold lower IC50 (range 5- to 167-fold); Higher selective cytotoxicity index (0.64–3.36 vs. 0.11–1.13) |
| Conditions | MTS assay on 12 human glioma cell lines (including U87-MG, U373, U251, GAMG, SW1088, SW1783, SNB19, RES186, RES259, KNS42, UW479, SF188) and normal human astrocytes (NHA); 72-hour exposure |
Why This Matters
Procurement of euphol enables investigation of a mechanistically distinct cytotoxic agent with superior potency and tumor selectivity compared to the current clinical standard, supporting novel combination therapy development for glioblastoma.
- [1] Reis, R. M., et al. (2013). Cytotoxic effect of euphol from Euphorbia tirucalli on a large panel of human cancer cell lines. Journal of Clinical Oncology, 31(15_suppl), e13557. View Source
- [2] Silva, V. A. O., et al. (2019). Euphol, a tetracyclic triterpene, from Euphorbia tirucalli induces autophagy and sensitizes temozolomide cytotoxicity on glioblastoma cells. Investigational New Drugs, 37, 223-237. View Source
